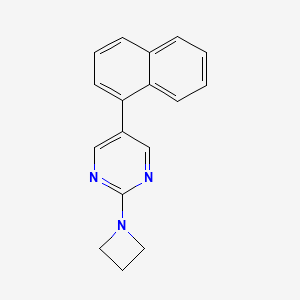
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine (AZN) is a heterocyclic aromatic compound with a five-membered ring system containing a nitrogen atom. It is a synthetic compound and has been studied for its potential applications in the fields of medicine, agriculture, and materials science. AZN has been shown to possess a range of biological activities, including anti-inflammatory, anti-microbial, and anti-tumor effects.
Aplicaciones Científicas De Investigación
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine has been studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, it has been studied for its potential use as an anti-inflammatory, anti-microbial, and anti-tumor agent. In agriculture, 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine has been studied for its potential use as a herbicide and insecticide. In materials science, it has been studied for its potential use as a corrosion inhibitor.
Mecanismo De Acción
The exact mechanism of action of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine is not fully understood. However, it is believed that its anti-inflammatory, anti-microbial, and anti-tumor effects are due to its ability to interfere with the production of pro-inflammatory mediators and the activation of various signaling pathways.
Biochemical and Physiological Effects
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the activation of various signaling pathways, such as the NF-κB and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in laboratory experiments is its ease of synthesis. It can be synthesized relatively easily and quickly using the condensation reaction described above. The main limitation of using 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in laboratory experiments is its limited availability. It is not widely available commercially and is difficult to obtain in large quantities.
Direcciones Futuras
Future research into the potential applications of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine should focus on its potential use as a therapeutic agent for the treatment of various diseases and conditions. Additionally, further research should be conducted to better understand the exact mechanism of action of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in order to optimize its use as a therapeutic agent. Finally, further research should be conducted to explore the potential applications of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in materials science and agriculture.
Métodos De Síntesis
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine can be synthesized through a variety of methods, including the condensation of 2-azetidinone and 5-naphthol. The condensation reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at a temperature of 100-150°C. The reaction yields 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine as a white crystalline solid.
Propiedades
IUPAC Name |
2-(azetidin-1-yl)-5-naphthalen-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-2-7-15-13(5-1)6-3-8-16(15)14-11-18-17(19-12-14)20-9-4-10-20/h1-3,5-8,11-12H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUGEIDOEBHRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6443781.png)
![3-{methyl[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443782.png)
![2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443798.png)
![4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline](/img/structure/B6443808.png)
![3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6443818.png)

![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443828.png)
![3-[methyl({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443841.png)
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B6443845.png)
![6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6443869.png)
![4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6443874.png)
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6443881.png)
![3-[methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443884.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443892.png)